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molecular formula C13H16ClNO B8332037 3-(2-Chloro-phenyl)-8-aza-bicyclo[3.2.1]octan-3-ol

3-(2-Chloro-phenyl)-8-aza-bicyclo[3.2.1]octan-3-ol

Cat. No. B8332037
M. Wt: 237.72 g/mol
InChI Key: CFSIJONZLHZMAG-UHFFFAOYSA-N
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Patent
US08642621B2

Procedure details

8-Benzyl-3-(2-chloro-phenyl)-8-aza-bicyclo[3.2.1]octan-3-ol (0.30 g, 0.93 mmol) was dissolved in methanol (5 mL) and 1-chloroethylchloroformate (0.14 mL) was added. The mixture was heated at reflux for 6 hours and allowed to cool. The solvent was removed by evaporation under vacuum and the residue precipitated from ethyl acetate with ether to give a white solid (0.12 g, 56%). LCMS m/z 287.2 [M+H]+. R.T.=1.96 min (Analytical Method 4).
Name
8-Benzyl-3-(2-chloro-phenyl)-8-aza-bicyclo[3.2.1]octan-3-ol
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Name
Yield
56%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][C:11]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[Cl:23])([OH:16])[CH2:12]2)C1C=CC=CC=1.ClC(OC(Cl)=O)C>CO>[Cl:23][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[C:11]1([OH:16])[CH2:10][CH:9]2[NH:8][CH:13]([CH2:14][CH2:15]2)[CH2:12]1

Inputs

Step One
Name
8-Benzyl-3-(2-chloro-phenyl)-8-aza-bicyclo[3.2.1]octan-3-ol
Quantity
0.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)(O)C2=C(C=CC=C2)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.14 mL
Type
reactant
Smiles
ClC(C)OC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
the residue precipitated from ethyl acetate with ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1(CC2CCC(C1)N2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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